molecular formula C12H13N5O2S B15107590 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea

3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea

Cat. No.: B15107590
M. Wt: 291.33 g/mol
InChI Key: VQHSWNOXBMONRR-UHFFFAOYSA-N
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Description

3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromoacetylurea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

N-(methylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13N5O2S/c1-13-11(19)15-10(18)7-20-12-16-14-8-17(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,15,18,19)

InChI Key

VQHSWNOXBMONRR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)CSC1=NN=CN1C2=CC=CC=C2

Origin of Product

United States

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